molecular formula C20H22N6O B2674018 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide CAS No. 1421499-82-2

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide

Cat. No.: B2674018
CAS No.: 1421499-82-2
M. Wt: 362.437
InChI Key: HHEFHEOYZASYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phenyl group, a pyridinyl group, and a pyrimidinyl group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like TMSCN and various halides are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to a decrease in the proliferation of tumor cells and suppression of certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.

Uniqueness

3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)propanamide is unique due to its specific structural features, which allow for versatile chemical modifications and a wide range of biological activities. Its combination of phenyl, pyridinyl, and pyrimidinyl groups provides a distinct advantage in targeting multiple molecular pathways .

Properties

IUPAC Name

3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(10-9-16-6-2-1-3-7-16)23-13-12-22-18-14-19(25-15-24-18)26-17-8-4-5-11-21-17/h1-8,11,14-15H,9-10,12-13H2,(H,23,27)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEFHEOYZASYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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